molecular formula C21H13F4N3 B216125 2-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine

2-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine

Cat. No. B216125
M. Wt: 383.3 g/mol
InChI Key: FEJCRMNYUPJMFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinazoline derivatives, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine is not fully understood. However, it has been proposed that this compound exerts its anti-cancer activity through the inhibition of specific enzymes and proteins involved in cell proliferation and survival. Additionally, this compound has been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurodegenerative disorders.
Biochemical and Physiological Effects
2-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and decrease the expression of specific genes involved in cancer progression. In the brain, this compound has been shown to modulate the activity of neurotransmitters such as dopamine and acetylcholine, which may contribute to its potential therapeutic effects in neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine in lab experiments include its high potency and specificity for certain enzymes and proteins. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further preclinical and clinical studies. However, the limitations of using this compound include its high cost and limited availability, which may hinder its widespread use in research.

Future Directions

There are several future directions for the research of 2-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine. Firstly, further studies are needed to elucidate the mechanism of action of this compound and its potential targets in cancer cells and the brain. Secondly, more preclinical and clinical studies are needed to evaluate the efficacy and safety of this compound in various diseases. Finally, the development of new synthesis methods and analogs of this compound may lead to the discovery of more potent and specific compounds for therapeutic use.

Synthesis Methods

The synthesis of 2-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine involves the reaction of 2-fluoroaniline and 3-(trifluoromethyl)benzaldehyde in the presence of a catalyst and a solvent. The reaction proceeds through a condensation reaction and subsequent reduction to yield the final product. This synthesis method has been reported in several research articles and has been optimized for high yield and purity.

Scientific Research Applications

2-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine has been studied for its potential therapeutic applications in various diseases. Several research studies have shown that this compound has anti-cancer activity, specifically against lung cancer, breast cancer, and colon cancer cells. Additionally, this compound has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Product Name

2-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine

Molecular Formula

C21H13F4N3

Molecular Weight

383.3 g/mol

IUPAC Name

2-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine

InChI

InChI=1S/C21H13F4N3/c22-17-10-3-1-8-15(17)19-27-18-11-4-2-9-16(18)20(28-19)26-14-7-5-6-13(12-14)21(23,24)25/h1-12H,(H,26,27,28)

InChI Key

FEJCRMNYUPJMFX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3F)NC4=CC=CC(=C4)C(F)(F)F

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3F)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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